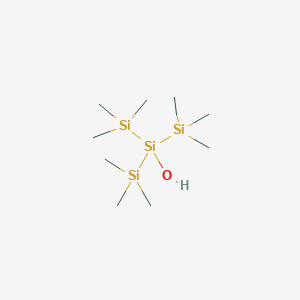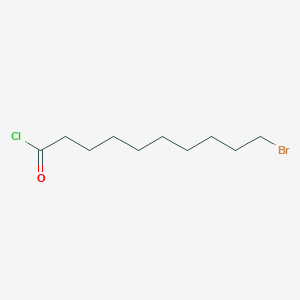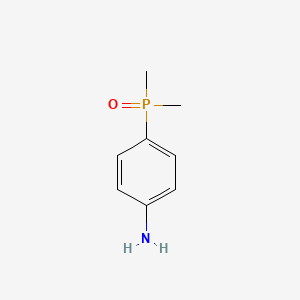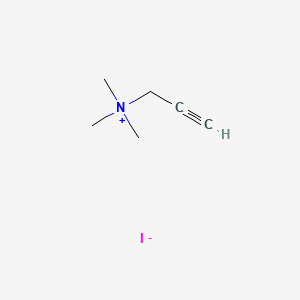
三(三甲基甲硅烷基)硅烷醇
描述
Tris(trimethylsilyl)silane is an organosilicon compound with the formula (Me 3 Si) 3 SiH (where Me = CH 3). It is a colorless liquid that is classified as a hydrosilane since it contains an Si-H bond . It is generally used as a radical reducing agent for xanthates, organic halides, isocyanides, selenides, and acid chlorides . It is also used for hydrosilylation of alkenes, alkynes, and dialkyl ketones .
Synthesis Analysis
Tris(trimethylsilyl)silanol reacts with trimethylchlorosilane to give (Me3Si)3SiCl. The hydrolysis of (Me3Si)3SiONa (Li) in benzene and hexane yields the corresponding silanol .Molecular Structure Analysis
The molecular structure of Tris(trimethylsilyl)silanol can be found in the NIST Chemistry WebBook .Chemical Reactions Analysis
Tris(trimethylsilyl)silane is used as a reagent to deliver hydrogen atoms . It can be prepared by protonation of tris(trimethylsilyl)silyl lithium, which is derived from tetrakis(trimethylsilyl)silane . It is also used in various radical-based transformations in water .Physical And Chemical Properties Analysis
Tris(trimethylsilyl)silane is a colorless liquid with a weak Si-H bond, with a bond dissociation energy estimated at 84 kcal/mol .科学研究应用
合成和反应性
三(三甲基甲硅烷基)硅烷醇已被用于合成锂和钠三(三甲基甲硅烷基)硅烷醇盐,它们在溶液中表现出独特的反应性和缔合性。这些硅烷醇盐在与三甲基氯硅烷的反应中表现出不同的活性,从而产生各种衍生物 (Kornev 等,1995)。
在有机化学中的应用
在有机化学中,三(三甲基甲硅烷基)硅烷醇是基石,特别是在自由基化学中。它在官能团插入、转化以及复杂分子、天然产物、聚合物、表面和新材料的合成中的应用凸显了它的多功能性。该化合物三十年来的发展历程突显了它在学术和工业应用中的重要作用 (Chatgilialoglu 等,2018)。
金属光氧化催化
三(三甲基甲硅烷基)硅烷醇在金属光氧化催化中起着至关重要的作用。它被用作有效的卤素抽象试剂,实现 Csp3-Csp3 交叉亲电偶联。该方法在偶联各种脂肪族基团方面特别成功,展示了其在有机分子构建中的效用 (Smith 等,2018)。
基于自由基的还原剂
作为一种基于自由基的还原剂,三(三甲基甲硅烷基)硅烷醇在还原有机卤化物、硒化物、黄原酸酯和异氰化物方面是有效的。它还充当通过自由基形成分子间碳碳键的介质,展示了其在各种有机反应中的多功能性 (Ballestri 等,1991)。
在聚合物化学中的应用
在聚合物化学领域,三(三甲基甲硅烷基)硅烷醇显示了其战略重要性。它用于烯烃的光引发自由基聚合和环氧化物的照片促进阳离子聚合,突出了其在合成具有特定性能的聚合物和材料中的效用 (Chatgilialoglu & Lalevée, 2012)。
作用机制
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
未来方向
属性
IUPAC Name |
hydroxy-tris(trimethylsilyl)silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H28OSi4/c1-11(2,3)14(10,12(4,5)6)13(7,8)9/h10H,1-9H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABTWCNHNRLMBFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](O)([Si](C)(C)C)[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H28OSi4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402456 | |
| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7428-60-6 | |
| Record name | 2-Trisilanol, 1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Benzoic acid, 2-[[(2-thioxo-3(2H)-benzothiazolyl)methyl]amino]-](/img/structure/B3056730.png)



